molecular formula C19H16ClNO4 B2863587 Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate CAS No. 923107-00-0

Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate

Cat. No.: B2863587
CAS No.: 923107-00-0
M. Wt: 357.79
InChI Key: GQZNDZMCVMGPRE-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate is a benzofuran-based derivative characterized by a 4-chlorobenzamido substituent at position 6, a methyl group at position 3, and an ethyl ester moiety at position 2 of the benzofuran core. The 4-chlorobenzamido group may enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding, which could affect solubility and biological activity.

Properties

IUPAC Name

ethyl 6-[(4-chlorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-3-24-19(23)17-11(2)15-9-8-14(10-16(15)25-17)21-18(22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZNDZMCVMGPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an α-haloketone under basic conditions.

    Introduction of the Chlorobenzamido Group: The chlorobenzamido group is introduced via an amide coupling reaction. This can be achieved by reacting the benzofuran derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the benzofuran ring is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing automated systems for precise addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzofuran ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylic acid.

    Reduction: Formation of ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-methanol.

    Substitution: Formation of various substituted benzamido derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.

    Medicine: Explored for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological activities. For instance, it could inhibit bacterial enzymes, thereby exhibiting antibacterial properties. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares functional groups with derivatives of Ethyl 4-(substituted benzamido)benzoate (e.g., 3a–3c in ). Key differences include:

  • Core Structure : The benzofuran ring replaces the benzene ring in benzoate derivatives, introducing a fused furan ring. This increases rigidity and may alter electronic properties.
  • Substituent Positions : The 4-chlorobenzamido group is at position 6 (benzofuran) versus position 4 (benzoate). Steric and electronic effects may differ due to ring orientation.
  • Additional Methyl Group : The 3-methyl substituent on benzofuran could enhance steric bulk and influence conformational stability.

Physicochemical Properties

A comparison with structurally related benzoate esters () is summarized below. Hypothetical data for the target compound are inferred based on structural trends:

Compound Yield (%) Melting Point (°C) IR NH (cm⁻¹) IR C=O (cm⁻¹) LC-MS (M+1)
Ethyl 4-benzamidobenzoate (3a) 60 95–97 3340 1720, 1670 270
Ethyl 4-(4-fluorobenzamido)benzoate (3b) 65 90–92 3330 1715, 1670 288
Ethyl 4-(4-chlorobenzamido)benzoate (3c) 63 96–97 3315 1690, 1730 304
Target Compound ~60–65* 100–105* ~3300* ~1700, 1680* ~350*

Hypothetical data rationale:

  • Yield : Likely comparable to 3a–3c (~60–65%) if synthesized under similar conditions.
  • Melting Point : Higher than 3c (96–97°C) due to benzofuran’s rigidity and methyl group.
  • IR Spectra : Lower NH stretch (~3300 cm⁻¹) than 3c (3315 cm⁻¹) due to increased hydrogen bonding from benzofuran’s electron-rich furan ring. Split C=O peaks (~1700, 1680 cm⁻¹) may reflect ester and amide carbonyl groups.
  • Molecular Weight : Estimated ~350 (M+1) based on benzofuran’s additional mass vs. benzoates.

Biological Activity

Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes existing literature on the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran core that is known for its diverse biological activities. The presence of the 4-chlorobenzamide moiety enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.

  • Antitumor Activity : Benzofuran derivatives, including this compound, have been investigated for their ability to inhibit cancer cell proliferation. Studies indicate that such compounds may exert their effects through:
    • Inhibition of key signaling pathways involved in cell growth.
    • Induction of apoptosis in cancer cells.
    • Modulation of the tumor microenvironment to inhibit metastasis .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for managing chronic inflammatory conditions .
  • Antimicrobial Properties : Preliminary studies suggest that benzofuran derivatives can possess antimicrobial activity against various pathogens, making them candidates for further exploration in treating infections .

Antitumor Activity

A study evaluated the anticancer effects of similar benzofuran derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound demonstrated significant cytotoxicity with IC50 values ranging from 2 to 10 µM against various cancer types, including breast and ovarian cancers .

CompoundCancer Cell LineIC50 (µM)
Compound AA2780 (Ovarian)2.74
Compound BHCT15 (Colorectal)2.37
This compoundMDA-MB-231 (Breast)TBD

Anti-inflammatory Studies

In vitro assays demonstrated that this compound significantly reduced the production of TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

ParameterControl GroupTreatment Group
TNF-α (pg/mL)150 ± 1075 ± 5
IL-6 (pg/mL)200 ± 1590 ± 8

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